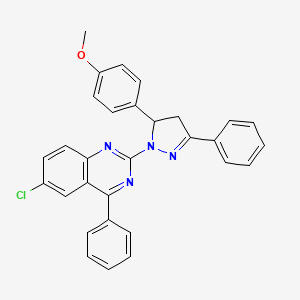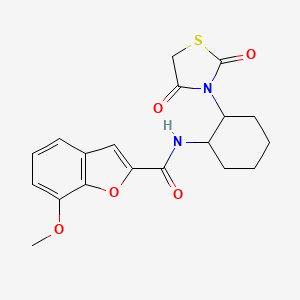![molecular formula C23H21N3O6 B2500271 2-(2-Morfolinoetil)-1-(4-nitrofenil)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona CAS No. 634573-57-2](/img/structure/B2500271.png)
2-(2-Morfolinoetil)-1-(4-nitrofenil)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, similar structures with morpholinoethyl groups and nitrophenyl rings are discussed, indicating a potential interest in their antiproliferative properties and their relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include the formation of a naphthoquinone skeleton, which is then functionalized with a morpholinoethyl group and various substituents to yield the final product. For instance, the synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones involves the design and synthesis of thirty-six novel compounds, indicating a robust interest in this class of molecules for their anticancer properties .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, UV-Visible, and Mass Spectroscopy. Crystallographic studies have also been conducted to determine the precise arrangement of atoms within the crystal lattice, providing insights into the conformation and stability of the molecule .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, revealing that the morpholino group can participate in various chemical reactions. For example, the morpholine enamine derived from 2-tetralone shows different nucleophilic behavior compared to its pyrrolidine counterpart, indicating the influence of the morpholino group on the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their crystalline structure, as determined by X-ray diffraction techniques. For example, the crystal structure of 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone is reported with specific lattice parameters, indicating a well-defined crystalline form . The solubility, melting point, and other physicochemical properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Aplicaciones Científicas De Investigación
- El polímero basado en NTD doblado (PBTN-p) exhibe una cadena principal conjugada más retorcida que PBTN-o. Estudios comparativos muestran que PBTN-p optimiza la morfología de la capa fotoactiva en PSC, lo que resulta en una mejor eficiencia de conversión de potencia (PCE) del 14.10% en comparación con el 11.85% para PBTN-o .
Fotovoltaica y Células Solares de Polímero (PSC)
Metodología Sintética
Estas aplicaciones resaltan la versatilidad y el potencial de los compuestos basados en NTD en varios dominios científicos. La investigación y la exploración adicionales sin duda descubrirán usos adicionales para esta intrigante molécula. 🌟 .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-morpholin-4-ylethyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-17-3-1-2-4-18(17)32-22-19(21)20(15-5-7-16(8-6-15)26(29)30)25(23(22)28)10-9-24-11-13-31-14-12-24/h1-8,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJJSVJLBAIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)
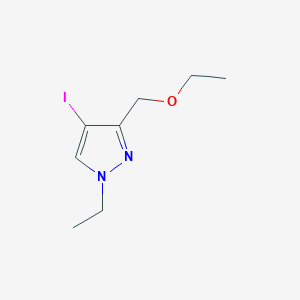
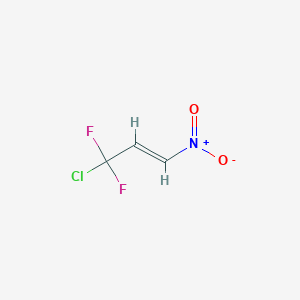
![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)
![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)
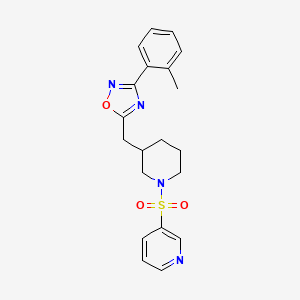
![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)
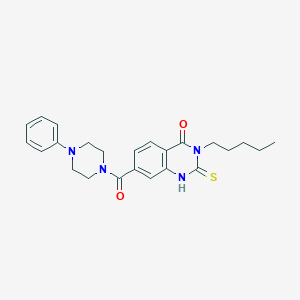
amino}acetamide](/img/structure/B2500201.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)
